molecular formula C15H8ClN3OS2 B2874250 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide CAS No. 900004-38-8

3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2874250
CAS No.: 900004-38-8
M. Wt: 345.82
InChI Key: CYTOKYOIZPPSIG-UHFFFAOYSA-N
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Description

3-Chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core linked to a thieno[2,3-d]pyrimidine moiety via a carboxamide bridge. This compound shares structural motifs with pharmacologically active agents, particularly in oncology and antiparasitic research .

Synthetic routes for analogous compounds often involve cyclization reactions. For instance, thieno[2,3-d]pyrimidine derivatives are synthesized via reactions between halogenated reagents (e.g., chloroacetamide) and aminothiophene precursors under alkaline conditions, followed by purification via column chromatography . Key physical properties such as melting points (<250°C) and spectroscopic data (IR, NMR, MS) confirm structural integrity .

Properties

IUPAC Name

3-chloro-N-thieno[2,3-d]pyrimidin-4-yl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3OS2/c16-11-8-3-1-2-4-10(8)22-12(11)14(20)19-13-9-5-6-21-15(9)18-7-17-13/h1-7H,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTOKYOIZPPSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=C4C=CSC4=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the use of substituted pyrimidine-4-carboxylic acid derivatives[_{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno2,3-d .... The reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and solvents like tetrahydrofuran (THF)[{{{CITATION{{{_2{Synthesis of New Thieno[2,3-d]pyrimidines Containing a 1,2,3-Triazole ...](https://link.springer.com/article/10.1134/S107042802110016X).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d ....

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: This compound has been investigated for its therapeutic potential. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Key Substituents Molecular Weight Biological Activity/Notes References
3-Chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide (Target) C₁₆H₁₀ClN₃OS₂ 3-Cl, thieno[2,3-d]pyrimidine linkage ~375.85 Not explicitly reported; inferred anticancer potential from analogs
SAG (3-chloro-N-[4-(methylamino)cyclohexyl]-N-[3-(pyridin-4-yl)benzyl]benzo[b]thiophene-2-carboxamide) C₂₈H₂₇ClN₄OS Cyclohexyl, pyridinyl benzyl ~503.06 Smoothened (SMO) receptor agonist; induces GLI activation
SAG1.5 (3-chloro-4,7-difluoro-N-[trans-4-(methylamino)cyclohexyl]-N-[[3-(4-pyridinyl)phenyl]methyl]-1-benzothiophene-2-carboxamide) C₂₈H₂₅ClF₂N₄OS 4,7-difluoro, trans-cyclohexyl ~551.04 Enhanced SMO agonism; chemoresistance modulation
3-Chloro-5-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide (28) C₁₆H₁₂ClNO₂S 5-methoxy, phenyl ~325.79 Synthetic intermediate; no reported bioactivity
3-Chloro-N-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide (29) C₁₆H₁₂ClNO₂S 3-methoxyphenyl ~325.79 Similar to 28; lower yield (48%)
3-Chloro-N-(3-chloro-4-methylphenyl)-6-methylbenzo[b]thiophene-2-carboxamide C₁₇H₁₃Cl₂NOS 3-Cl, 6-methyl, 3-Cl-4-methylphenyl ~366.26 Unspecified bioactivity; high purity (97%)

Key Differences and Implications

Bioactivity: SAG and SAG1.5: These derivatives act as Smoothened (SMO) receptor agonists, critical in Hedgehog signaling pathways implicated in cancer. The addition of fluorine in SAG1.5 enhances potency and modulates chemoresistance . Target Compound: While direct bioactivity data are absent, its thieno[2,3-d]pyrimidine moiety is associated with cytotoxicity in analogs. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives exhibit IC₅₀ values of 23.2–95.9 µM against MCF-7 and HepG-2 cancer lines .

Synthetic Accessibility :

  • Compounds with electron-withdrawing groups (e.g., 3-Cl, 4-F) often require harsh conditions but achieve higher yields (e.g., 97.9% for KuSaSch100 ). Methoxy-substituted analogs (28, 29) show moderate yields (48–88%) .

Physicochemical Properties: The thieno[2,3-d]pyrimidine linkage in the target compound may improve solubility compared to purely aromatic analogs.

Biological Activity

3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of thieno[2,3-d]pyrimidine derivatives, which are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The chemical structure of this compound contributes significantly to its biological activity. The presence of the chloro group and the benzo[b]thiophene moiety enhances its interaction with biological targets.

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. Specifically, compounds similar to this compound have demonstrated effectiveness against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines with IC50 values in the micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thieno[2,3-d]pyrimidines have been reported to possess activity against a range of bacteria and fungi. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential as therapeutic agents in treating infections .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Research has highlighted the anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives. In vitro studies have demonstrated that these compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in macrophage cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the thieno[2,3-d]pyrimidine core can significantly affect potency and selectivity against specific biological targets. For instance, modifications at the nitrogen or carbon positions can lead to enhanced anticancer activity or improved selectivity for certain enzyme targets .

Case Studies

Several studies have explored the biological activity of thieno[2,3-d]pyrimidine derivatives:

  • Inhibition of Cancer Cell Proliferation : A study reported that a series of thieno[2,3-d]pyrimidine compounds exhibited IC50 values ranging from 0.5 to 10 µM against various cancer cell lines. The most potent compound showed selective inhibition of Aurora-A kinase, a target implicated in cell cycle regulation .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of similar compounds against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of less than 50 µg/mL for several strains .
  • Anti-inflammatory Mechanisms : In vitro assays demonstrated that thieno[2,3-d]pyrimidines could reduce nitric oxide production in lipopolysaccharide-stimulated macrophages by over 70%, suggesting significant anti-inflammatory potential .

Data Tables

Biological Activity Cell Line/Organism IC50/MIC Reference
AnticancerMCF-75 µM
AntimicrobialE. coli<50 µg/mL
Anti-inflammatoryRAW264.7>70% inhibition

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